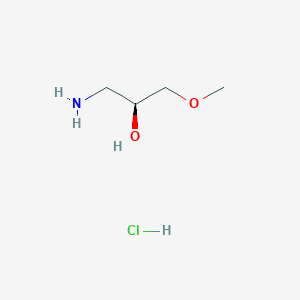

(S)-1-amino-3-methoxypropan-2-ol hcl

Description

(S)-1-amino-3-methoxypropan-2-ol belongs to the broader family of vicinal amino alcohols, also known as 1,2-amino alcohols, which are organic compounds containing an amino group and a hydroxyl group on adjacent carbon atoms. Its unique structural features, including its specific stereoconfiguration, make it a compound of interest in academic and pharmaceutical research.

Vicinal amino alcohols are recognized as "privileged scaffolds" in organic and medicinal chemistry. nih.govresearchgate.net Their stereochemical arrangement is of paramount importance for several reasons:

Ubiquity in Nature and Medicine: The 1,2-amino alcohol motif is a common structural feature in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. researchgate.net This prevalence has driven significant research into methods for their synthesis.

Role as Chiral Building Blocks: As chiral molecules, they serve as versatile starting materials or intermediates in the synthesis of enantiomerically pure complex molecules. Their functional groups (amine and alcohol) allow for a wide range of chemical transformations.

Application in Asymmetric Catalysis: Chiral vicinal amino alcohols and their derivatives are extensively used as chiral ligands for metal catalysts or as chiral auxiliaries in asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org The defined spatial orientation of the amino and hydroxyl groups can create a chiral environment that directs the formation of a specific stereoisomer.

The development of synthetic methods to produce these compounds with high diastereoselectivity and enantioselectivity is a major focus in organic synthesis research. nih.gov

The pursuit of optically active amines and amino alcohols is a significant trajectory in modern chemical research, largely driven by the pharmaceutical industry's need for single-enantiomer drugs to improve efficacy and safety profiles. Key research trends include:

Enzymatic and Biocatalytic Methods: There is a growing emphasis on using enzymes, such as transaminases, as catalysts for producing optically active amines. google.com These biocatalytic approaches offer high stereoselectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical methods.

Asymmetric Synthesis: Developing novel catalytic asymmetric methods for the synthesis of chiral amino alcohols remains a vibrant area of research. This includes strategies like the asymmetric aminohydroxylation of olefins and the enantioselective ring-opening of epoxides.

Kinetic Resolution: The kinetic resolution of racemic mixtures of amino alcohols is another important strategy. This involves using a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing for the separation of the two. nih.gov

These research efforts aim to provide efficient and scalable access to a wide variety of enantiopure amino alcohols for use in drug discovery and materials science.

The specific structure of (S)-1-amino-3-methoxypropan-2-ol positions it as a valuable component for constructing more complex chiral scaffolds. The primary amine and secondary alcohol functionalities are key handles for its incorporation into other molecules.

For example, amino alcohols are frequently used to synthesize chiral oxazolidinone auxiliaries, which are powerful tools in asymmetric synthesis for reactions like aldol (B89426) additions and alkylations. The amino and hydroxyl groups of a compound like (S)-1-amino-3-methoxypropan-2-ol can react with phosgene (B1210022) or its equivalents to form a cyclic carbamate, the oxazolidinone ring. The inherent chirality of the starting amino alcohol is then transferred to this auxiliary, which can direct the stereochemistry of subsequent reactions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-amino-3-methoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMVAXGBYHTGTA-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure S 1 Amino 3 Methoxypropan 2 Ol

Asymmetric Synthesis Strategies and Their Mechanistic Underpinnings

Asymmetric synthesis is paramount in modern chemistry, particularly for producing enantiomerically pure compounds for the pharmaceutical industry. The following sections detail specific strategies tailored to the synthesis of (S)-1-amino-3-methoxypropan-2-ol and its analogs.

Chiral Pool-Based Approaches to (S)-1-amino-3-methoxypropan-2-ol and Analogues

The chiral pool, a collection of readily available, enantiopure natural products, serves as an economical and efficient starting point for the synthesis of complex chiral molecules. wikipedia.orgmdpi.com By leveraging the inherent stereochemistry of these natural precursors, chemists can circumvent the need for de novo asymmetric induction.

Naturally occurring amino acids and sugars are prime candidates for chiral pool synthesis due to their structural diversity and stereochemical integrity. wikipedia.orgmdpi.com For instance, amino acids like D-serine can be chemically transformed into key intermediates for chiral amino alcohols. One notable example involves the synthesis of (-)-α-kainic acid, where D-serine methyl ester HCl is converted to a key cyclopropane (B1198618) precursor through conventional protocols. mdpi.com Similarly, L-proline has been utilized to synthesize alkaloid (-)-allonorsecurinine by establishing a critical stereocenter in a lactone moiety. mdpi.com These examples highlight the power of substrate-controlled chiral induction, where the existing chirality of the amino acid template directs the stereochemical outcome of subsequent reactions.

Table 1: Examples of Natural Precursors in Chiral Synthesis

| Natural Precursor | Target Molecule Class | Key Synthetic Strategy |

|---|---|---|

| D-Serine | Complex Amino Acids | SmI2-catalyzed [3+2] intramolecular cycloaddition |

Chiral epoxides, such as (R)-epichlorohydrin, are versatile building blocks for the synthesis of enantiopure compounds. synthesiswithcatalysts.com The synthesis of (S)-3-aminopropane-1,2-diol, a related C-3 chiral building block, from (R)-epichlorohydrin exemplifies this approach. The strategy involves the regioselective opening of the epoxide ring by a nucleophile.

One effective method proceeds by first protecting the epoxide through reaction with acetone (B3395972) catalyzed by boron trifluoride etherate to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. researchgate.net The chloro group is then displaced with an azide (B81097), followed by reduction of the azide to an amine. Finally, deprotection of the acetal (B89532) yields the desired (S)-amino diol hydrochloride. researchgate.net The synthesis of β-amino alcohols often involves the reaction of epichlorohydrin (B41342) with various amines, though this can sometimes lead to side products. The regioselectivity of the epoxide ring opening is a critical factor, and various catalytic systems, including sulfated zirconia and lipases, have been explored to control this aspect. nih.govmdpi.com

Table 2: Synthesis of (S)-3-aminopropane-1,2-diol from (R)-Epichlorohydrin

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Acetone, BF3·OEt2 | (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |

| 2 | Sodium azide (NaN3) | ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine |

| 3 | Zn-NH4Cl | ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine |

Enantioselective Catalysis for the Preparation of Chiral Amino Alcohols

Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers from prochiral substrates with high efficiency and stereocontrol.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major tool in asymmetric synthesis. openrepository.com L-proline, a naturally occurring amino acid, is a particularly effective bifunctional organocatalyst. researchgate.net It can catalyze a variety of asymmetric transformations, including the α-amination of aldehydes and ketones. researchgate.netthieme-connect.com

In the context of preparing chiral amino alcohol intermediates, L-proline catalyzes the direct asymmetric α-amination of ketones using azodicarboxylates as the nitrogen source. researchgate.net This reaction proceeds through an enamine intermediate, formed between the ketone and the secondary amine of proline. The inherent chirality of proline then directs the approach of the electrophilic aminating agent, leading to the formation of a chiral α-amino ketone with high enantioselectivity. scripps.edu These α-amino ketones can then be stereoselectively reduced to the corresponding chiral 1,2-amino alcohols. nih.gov This methodology provides a direct and atom-economical route to valuable chiral building blocks. thieme-connect.com

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. mdpi.com For the synthesis of chiral amino alcohols, biocatalytic reductive amination is a particularly attractive and environmentally benign approach. frontiersin.orgnih.gov This method often utilizes enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs). frontiersin.orgacs.org

Amine dehydrogenases can catalyze the direct asymmetric reductive amination of ketones using ammonia (B1221849) as the amine source, offering a highly atom-economical route to chiral amines. frontiersin.orgnih.gov Engineered AmDHs have shown high stereoselectivity in the reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.orgnih.gov For example, wild-type AmDHs have demonstrated efficiency in synthesizing small, hydroxylated 2-aminoalkanes, achieving high conversions and enantioselectivities for compounds like (S)-1-methoxypropan-2-amine (a close analog of the target compound) and (S)-3-aminobutan-1-ol. frontiersin.orgwhiterose.ac.ukresearchgate.net These reactions often employ a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to recycle the NAD(P)H cofactor. frontiersin.orgwhiterose.ac.uk

Table 3: Biocatalytic Synthesis of Chiral Amines/Amino Alcohols

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| MsmeAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 98.1% |

| MsmeAmDH | 3-hydroxybutan-2-one | (S)-3-aminobutan-1-ol | 99.5% |

Transaminases, which utilize pyridoxal-5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from an amino donor to a ketone substrate. mdpi.com This method can be used in kinetic resolutions of racemic amines or in the asymmetric synthesis from prochiral ketones. mdpi.com The combination of transketolase and transaminase in a cascade reaction has been used to synthesize chiral amino alcohols from simple, non-chiral starting materials. nih.gov These biocatalytic methods offer significant advantages over traditional chemical routes, including mild reaction conditions and high selectivity, making them powerful tools for the synthesis of enantiopure compounds like (S)-1-amino-3-methoxypropan-2-ol. nih.gov

Biocatalytic Reductive Amination for Chiral Amino Alcohol Synthesis

Application of Native Amine Dehydrogenases (AmDHs) in Stereoselective Conversions

The direct asymmetric reductive amination of ketones using amine dehydrogenases (AmDHs) represents a highly efficient and green approach for the synthesis of chiral amines and amino alcohols. Native AmDHs, without the need for protein engineering, have demonstrated considerable potential in the stereoselective conversion of prochiral ketones.

Several wild-type AmDHs have been successfully employed for the synthesis of (S)-1-amino-3-methoxypropan-2-ol from its corresponding ketone, 1-methoxypropan-2-one. Research has shown that native AmDHs from various microbial sources can catalyze this conversion with high enantioselectivity. For instance, AmDHs from Cfus, Msme, and Micro have been identified as effective biocatalysts for this transformation, achieving good to high conversions.

The stereoselectivity of these native enzymes is a key advantage, consistently yielding the (S)-enantiomer of the amino alcohol. This inherent selectivity obviates the need for chiral auxiliaries or complex resolution steps, streamlining the synthetic process. The reaction typically utilizes ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH), which can be regenerated in situ, further enhancing the process's efficiency and sustainability.

Substrate Scope and Enantioselectivity Profiles in Enzyme-Mediated Reactions

While the focus is on (S)-1-amino-3-methoxypropan-2-ol, understanding the substrate scope of the utilized native AmDHs provides insight into their catalytic capabilities. These enzymes generally exhibit activity towards a range of small aliphatic ketones.

In the specific conversion of 1-methoxypropan-2-one to (S)-1-amino-3-methoxypropan-2-ol, several native AmDHs have demonstrated excellent enantioselectivity, often exceeding 98% enantiomeric excess (ee). The table below summarizes the performance of selected native AmDHs in the synthesis of (S)-1-amino-3-methoxypropan-2-ol.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Cfus AmDH | 1-methoxypropan-2-one | (S)-1-amino-3-methoxypropan-2-ol | 63.9 | >98 |

| Msme AmDH | 1-methoxypropan-2-one | (S)-1-amino-3-methoxypropan-2-ol | 56.5 | >98 |

| Micro AmDH | 1-methoxypropan-2-one | (S)-1-amino-3-methoxypropan-2-ol | 78.4 | >98 |

The high enantioselectivity is a hallmark of these enzymatic transformations, making them highly attractive for the synthesis of optically pure compounds. The substrate scope, while not exhaustively detailed here, generally includes other short-chain ketones, with varying degrees of conversion and enantioselectivity depending on the specific enzyme and substrate structure.

Semi-Preparative Scale Biocatalytic Syntheses of Chiral Amino Alcohols

The scalability of biocatalytic processes is a critical factor for their practical application. The synthesis of (S)-1-amino-3-methoxypropan-2-ol using native AmDHs has been successfully demonstrated on a semi-preparative scale.

Diastereoselective Synthesis of (S)-1-amino-3-methoxypropan-2-ol and Related Stereoisomers

Information specifically detailing the diastereoselective synthesis of (S)-1-amino-3-methoxypropan-2-ol and its related stereoisomers using enzymatic or chemoenzymatic methods is not extensively available in the reviewed literature. The primary focus of existing research has been on the enantioselective synthesis of the (S)-enantiomer from a prochiral ketone, which does not involve the creation of a second stereocenter.

General strategies for the diastereoselective synthesis of vicinal amino alcohols often involve the use of chiral starting materials or catalysts that can control the formation of two adjacent stereocenters. While these methodologies exist for other amino alcohols, their specific application to the synthesis of diastereomers of 1-amino-3-methoxypropan-2-ol (B1202666) has not been a prominent subject of published research.

Chemoenzymatic and Hybrid Catalytic Systems for Enhanced Enantiopurity

While native AmDHs already provide high enantiopurity, chemoenzymatic and hybrid catalytic systems can offer further enhancements, particularly in terms of reaction efficiency and substrate scope. These systems combine the high selectivity of enzymes with the broader reactivity of chemical catalysts.

Currently, specific examples of chemoenzymatic or hybrid catalytic systems developed explicitly for the synthesis of (S)-1-amino-3-methoxypropan-2-ol are not well-documented in scientific literature. However, general approaches in this field that could be applicable include the use of a chemical catalyst for in situ substrate modification followed by an enzymatic stereoselective amination, or a concurrent enzymatic reaction with a chemical catalyst for cofactor regeneration or by-product removal. The development of such integrated systems for the synthesis of this specific target molecule remains an area for future research.

Process Optimization for Industrial-Scale Stereoselective Production

The transition from laboratory-scale synthesis to industrial-scale production requires rigorous process optimization to ensure economic viability and sustainability. For the stereoselective production of (S)-1-amino-3-methoxypropan-2-ol, this involves optimizing various parameters of the biocatalytic process.

Key areas for optimization include:

Enzyme Production and Formulation: Increasing the expression levels of the desired AmDH in a suitable host organism and developing stable enzyme formulations (e.g., immobilization) to allow for catalyst recycling and continuous operation.

Reaction Engineering: Optimizing reaction conditions such as substrate and enzyme loading, pH, temperature, and cofactor regeneration systems to maximize space-time yield and minimize costs.

Downstream Processing: Developing efficient and scalable methods for the isolation and purification of the highly water-soluble (S)-1-amino-3-methoxypropan-2-ol from the aqueous reaction medium.

Applications As a Chiral Synthon and Building Block in Advanced Organic Synthesis

Utility of (S)-1-amino-3-methoxypropan-2-ol in the Synthesis of Chiral Pharmaceutical Intermediates

The inherent chirality and bifunctionality of (S)-1-amino-3-methoxypropan-2-ol make it a valuable precursor for the synthesis of enantiomerically pure pharmaceutical intermediates. ontosight.ai Chiral 1,2-amino alcohols are recognized as essential structural motifs in a wide array of biologically active compounds and are pivotal in asymmetric synthesis. nih.gov

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals. openmedicinalchemistryjournal.com The synthesis of these ring systems is a primary focus of organic and pharmaceutical chemistry. clockss.org Chiral 1,2-amino alcohols like (S)-1-amino-3-methoxypropan-2-ol are valuable synthons for creating these structures. The vicinal amino and hydroxyl groups can undergo a variety of cyclization reactions to form diverse heterocyclic rings.

For instance, the amino group can act as a nucleophile to form nitrogen-containing rings, while the hydroxyl group can be used to introduce further complexity or act as a directing group in stereocontrolled reactions. This dual functionality allows for the construction of heterocycles such as chiral piperidines, pyrrolidines, and morpholines, which are common motifs in active pharmaceutical ingredients (APIs). The synthesis of such heterocycles often relies on the strategic activation and reaction of the amino and hydroxyl groups to build the desired ring system. clockss.orgfrontiersin.orgmdpi.com

The precise three-dimensional arrangement of atoms in a drug molecule is critical for its efficacy. Stereocontrolled synthesis, which controls the formation of specific stereoisomers, is therefore paramount in pharmaceutical manufacturing. acs.org Chiral amino alcohols are crucial intermediates in these synthetic routes.

A closely related compound, (S)-1-methoxy-2-propylamine, serves as a key intermediate in a process to prepare (S)-2-amino-1-propanol (L-alaninol). google.com This L-alaninol is a significant intermediate for important pharmaceutical active ingredients, including the antibiotic Levofloxacin. google.com The synthesis involves the reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid to cleave the ether bond, demonstrating a pathway from a methoxy-substituted chiral amine to a valuable pharmaceutical precursor. google.com

Similarly, other chiral amino alcohol derivatives are central to the synthesis of widely used drugs. For example, an intermediate for the antidepressant duloxetine, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, highlights the role of this class of compounds in constructing complex APIs. researchgate.net The synthesis of these molecules underscores the importance of starting with enantiomerically pure building blocks like (S)-1-amino-3-methoxypropan-2-ol to ensure the final product has the correct stereochemistry.

Role in Agrochemical Development through Enantioselective Pathways

The principles of chirality are as crucial in agrochemicals as they are in pharmaceuticals. The biological activity of many herbicides and pesticides often resides in a single enantiomer. Consequently, producing the active isomer, rather than a racemic mixture, can lead to lower application rates and reduced environmental impact. msu.edu

(S)-1-amino-3-methoxypropan-2-ol and its derivatives are critical for the production of the widely used herbicide (S)-Metolachlor. msu.eduwikipedia.org The herbicidal activity of metolachlor (B1676510) resides almost exclusively in the (S)-isomer. google.com The key step in its industrial synthesis is the asymmetric hydrogenation of an imine, formed from 2-ethyl-6-methylaniline (B166961) and methoxyacetone, to produce the chiral intermediate (S)-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)amine. wikipedia.orgresearchgate.net

This chiral amine is the core component that is subsequently acylated with chloroacetyl chloride to yield the final (S)-Metolachlor product. arkat-usa.org Various enantioselective synthetic routes have been developed to produce this key amine intermediate with high purity. acs.orgresearchgate.net One efficient method involves starting from (R)-epichlorohydrin, which is reacted with 2-ethyl-6-methylaniline to form a chiral amino alcohol. This intermediate is then converted into a chiral aziridine, which, upon reductive ring-opening, yields the desired (S)-amine with high enantiopurity (>99% ee). arkat-usa.org Another significant industrial method relies on the iridium-catalyzed asymmetric hydrogenation of the corresponding imine. msu.eduresearchgate.netgoogle.com

The table below outlines a representative chemoenzymatic approach to synthesizing this key herbicide.

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Enzymatic Resolution | Lipase B from Candida antarctica (CAL-B) | (S)-N-(2-ethyl-6-methylphenyl)alanine | Establishes the crucial stereocenter with high enantioselectivity. researchgate.netingentaconnect.com |

| 2 | Reduction | Reducing agent (e.g., LiAlH4) | Chiral amino alcohol | Converts the carboxylic acid to a primary alcohol. |

| 3 | Methylation | Methylating agent (e.g., Williamson ether synthesis) | (S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine | Forms the key chiral amine intermediate for Metolachlor. wikipedia.org |

| 4 | Acylation | Chloroacetyl chloride, Base | (S)-Metolachlor | Completes the synthesis of the final active herbicide. arkat-usa.org |

Functionalization and Derivatization for Novel Chiral Reagents and Ligands

The bifunctional nature of (S)-1-amino-3-methoxypropan-2-ol allows for its chemical modification to create new chiral molecules that can direct the stereochemical outcome of chemical reactions. These derivatives are valuable as chiral auxiliaries and ligands in asymmetric synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. Amino alcohols are excellent precursors for some of the most effective and widely used chiral auxiliaries, such as oxazolidinones.

(S)-1-amino-3-methoxypropan-2-ol can be derivatized to form such auxiliaries. For example, reaction with phosgene (B1210022) or a similar reagent can lead to the formation of a chiral oxazolidinone. This auxiliary can then be attached to a prochiral substrate, such as a carboxylic acid, to form an N-acyl oxazolidinone. The steric bulk of the auxiliary then directs the approach of reagents to one face of the molecule, leading to a highly diastereoselective reaction (e.g., alkylation or aldol (B89426) condensation). The auxiliary can later be cleaved and recovered for reuse. wikipedia.org The development of new auxiliaries from readily available chiral synthons like amino alcohols is a continuous area of research aimed at improving selectivity and reaction efficiency. scielo.org.mx

Furthermore, the amino and hydroxyl groups can serve as handles to anchor the molecule to a solid support, creating polymer-supported chiral ligands. nih.gov These immobilized ligands are particularly useful in catalysis as they can be easily separated from the reaction mixture and recycled, making the synthetic process more efficient and sustainable. nih.govnih.gov The functionalization of chiral amino alcohols continues to be a fruitful strategy for developing novel and practical tools for asymmetric synthesis. nih.govwestlake.edu.cn

Integration into Ligand Architectures for Asymmetric Catalysis

(S)-1-amino-3-methoxypropan-2-ol hydrochloride is a member of the chiral 1,2-amino alcohol family, a class of compounds considered "privileged scaffolds" in the field of asymmetric synthesis. nih.gov Their value stems from their bifunctional nature, possessing both a primary amine and a secondary alcohol on adjacent stereogenic carbons. This arrangement allows them to be elaborated into a wide variety of chiral ligands that are crucial for enantioselective catalysis. nih.govingentaconnect.com The inherent chirality of the amino alcohol backbone is transferred to the ligand, which in turn directs the stereochemical outcome of a catalytic reaction, enabling the synthesis of specific enantiomers of a target molecule. wikipedia.org

The integration of chiral amino alcohols into ligand architectures is a well-established strategy for creating effective catalysts for a range of asymmetric transformations. ingentaconnect.com The amino and hydroxyl groups provide two points for modification, allowing for their incorporation into bidentate or polydentate ligand systems. These ligands coordinate to a metal center, creating a chiral environment that forces reactions to proceed stereoselectively.

Research has demonstrated the versatility of the 1,2-amino alcohol motif in various ligand types. For instance, these scaffolds are used to synthesize ligands for processes such as asymmetric aldol reactions, where they have been successfully employed as auxiliaries, ligands, or catalysts to exert efficient stereocontrol. ingentaconnect.com The development of novel ligand structures is an active area of research; for example, chiral aminoamide silanol (B1196071) ligands have been developed for enantioselective copper-catalyzed reactions, showcasing the ongoing innovation in ligand design based on amino-functionalized scaffolds. nih.gov The modularity in synthesizing these ligands allows chemists to fine-tune the steric and electronic properties of the catalyst to achieve high enantioselectivity for a specific reaction.

The following table summarizes representative examples of ligand classes derived from chiral amino alcohol backbones and their applications in asymmetric catalysis, illustrating the foundational role of synthons like (S)-1-amino-3-methoxypropan-2-ol.

| Ligand Class Derived from Amino Alcohols | Metal/Catalyst System | Application in Asymmetric Synthesis | Reference |

| Ferrocenyl Amino Alcohols | Zinc (Zn) | Addition of organozinc reagents to aldehydes | researchgate.net |

| Aminoamide Silanols | Copper (Cu) | N-H insertion reactions | nih.gov |

| Oxazole-Pyrimidine (PYMCOX) Ligands | Nickel (Ni) | 1,2-reduction of α,β-unsaturated ketones | dicp.ac.cn |

| Pyrrolidine-based Organocatalysts | Organocatalytic | Aldol and Michael reactions | unibo.it |

| Schiff Base Complexes | Copper (Cu) | Asymmetric synthesis of 1,2,3-triazoles | researchgate.net |

Contribution to Diversity-Oriented Synthesis of Chiral Compounds

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern organic chemistry that aims to generate collections of structurally diverse and complex small molecules from simple starting materials. researchgate.net This approach is fundamental to the discovery of new chemical probes and therapeutic agents. Chiral building blocks, such as (S)-1-amino-3-methoxypropan-2-ol, are of paramount importance in DOS as they introduce stereochemical complexity from the outset, leading to libraries of enantiomerically enriched compounds. acs.org

The 1,2-amino alcohol framework is an ideal starting point for DOS because its vicinal amino and hydroxyl groups can be used to direct a variety of cyclization and functionalization reactions, leading to a wide range of molecular scaffolds. diva-portal.org A key strategy involves using the amino alcohol as a chiral template to build different heterocyclic ring systems, which are prevalent in biologically active molecules. acs.org

One prominent study demonstrated this concept by taking a selection of commercially available chiral amino alcohols and, in one to five synthetic steps, converting them into a diverse library of 45 distinct chiral fragments. acs.org This library included medicinally relevant scaffolds such as oxazolidinones, morpholinones, lactams, and sultams. acs.org This approach highlights the efficiency of using a common chiral precursor to rapidly access a multitude of unique three-dimensional structures.

Another example of the utility of β-amino alcohols in DOS is their use in phosphine-catalyzed mixed double-Michael reactions with electron-deficient acetylenes. mdpi.com This methodology was employed to create a library of 60 distinct oxazolidines, with 36 of them being synthesized in enantiomerically pure form from amino acid-derived β-amino alcohols. mdpi.com Such syntheses are highly valuable as they are performed under mild, metal-free conditions and allow for the isolation of products without complex purification, making them suitable for high-throughput parallel synthesis. mdpi.com

The table below illustrates the variety of chiral scaffolds that can be generated from a generic chiral 1,2-amino alcohol precursor in a diversity-oriented synthesis approach, as described in the literature. acs.org

| Precursor Class | Reaction Sequence | Resulting Chiral Scaffold | Number of Synthetic Steps |

| Chiral 1,2-Amino Alcohol | 1. Boc protection 2. Carbonylation/Cyclization | Oxazolidinone | 2 |

| Chiral 1,2-Amino Alcohol | 1. Reaction with chloroacetyl chloride 2. Cyclization | Morpholinone | 2 |

| Chiral 1,2-Amino Alcohol | 1. Reaction with sulfonyl chloride 2. Cyclization | Sultam | 2 |

| Chiral 1,2-Amino Alcohol | 1. N-alkylation 2. Ring-closing metathesis | Fused Bicyclic Lactam | 4-5 |

| Chiral 1,2-Amino Alcohol | 1. N-acylation 2. Intramolecular Diels-Alder | Polycyclic Lactam | 3-4 |

Advanced Spectroscopic and Structural Elucidation of S 1 Amino 3 Methoxypropan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the three-dimensional arrangement of atoms (stereochemistry).

¹H and ¹³C NMR Spectroscopic Analysis of Chiral Centers

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be essential in confirming the molecular structure of (S)-1-amino-3-methoxypropan-2-ol HCl. By analyzing the chemical shifts, integration, and coupling patterns of the signals, each proton and carbon atom in the molecule can be assigned.

For the chiral center at the second carbon (C2), the chemical shifts of the attached proton and the carbon itself would be of particular interest. The coupling constants between the proton on C2 and the protons on the adjacent carbons (C1 and C3) would provide valuable information about the conformation of the molecule in solution.

Without experimental spectra, a table of expected chemical shifts cannot be generated. Typically, such a table would be populated with data obtained from a deuterated solvent and would resemble the following hypothetical example:

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1a | Data not available | Data not available | Data not available |

| H-1b | Data not available | Data not available | Data not available |

| H-2 | Data not available | Data not available | Data not available |

| H-3a | Data not available | Data not available | Data not available |

| H-3b | Data not available | Data not available | Data not available |

| OCH₃ | Data not available | Data not available | Data not available |

| NH₃⁺ | Data not available | Data not available | Data not available |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

Two-Dimensional NMR Techniques for Connectivity and Stereoisomer Discrimination

Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, which can be crucial for confirming stereochemistry. However, for a small and flexible molecule like this, the interpretation of NOESY data for absolute configuration can be challenging. Often, the formation of diastereomeric derivatives with a chiral auxiliary agent is necessary to distinguish between enantiomers by NMR. rsc.orgnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration.

Single Crystal X-ray Diffraction of (S)-1-amino-3-methoxypropan-2-ol Inclusion Compounds

To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would allow for the calculation of the precise positions of each atom in the crystal lattice. This would unambiguously confirm the S-configuration at the chiral center. Information on the formation of inclusion compounds for this specific molecule is not available in the current literature.

Analysis of Hydrogen-Bonded Frameworks and Chiral Recognition in Solid State

The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the solid state. The amino, hydroxyl, and chloride ions would likely participate in an extensive hydrogen-bonding network. The analysis of this network is important for understanding the physical properties of the solid material and can provide insights into chiral recognition processes at the molecular level. Without a crystal structure, no data on the hydrogen-bonded framework can be provided.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules will produce a characteristic CD spectrum, while achiral molecules will not.

For this compound, the CD spectrum would be expected to show specific Cotton effects (positive or negative peaks) at particular wavelengths. The sign of these Cotton effects can often be correlated with the absolute configuration of the chiral center. acs.orgnih.gov This technique is particularly useful for confirming the enantiomeric purity of a sample. As no experimental CD spectra for this compound have been published, a detailed analysis is not possible.

Mass Spectrometry for Molecular Identification and Purity Analysis

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and purity assessment of (S)-1-amino-3-methoxypropan-2-ol. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides definitive data on molecular weight and structural features.

For molecular identification, techniques such as Electrospray Ionization (ESI) are commonly employed, typically generating the protonated molecule [M+H]⁺ in the positive ion mode. Given the monoisotopic mass of the free base (C₄H₁₁NO₂) is approximately 105.079 Da, the expected principal ion observed would be at an m/z of approximately 106.086. epa.govsigmaaldrich.comnih.gov

Key predicted fragmentation processes include:

Alpha-cleavage adjacent to the nitrogen atom: Scission of the C1-C2 bond is a characteristic pathway for primary amines. miamioh.edudocbrown.info This would lead to the formation of a stable aminomethylidene cation ([CH₂NH₂]⁺) at m/z 30.

Alpha-cleavage adjacent to the secondary alcohol: Cleavage of the C2-C3 bond would result in the loss of a methoxymethyl radical (•CH₂OCH₃), generating a fragment ion at m/z 60.

Cleavage adjacent to the ether oxygen: The loss of a methyl radical (•CH₃) from the methoxy (B1213986) group is a common fragmentation for ethers, which would produce a fragment ion [M-15]⁺ at m/z 90. docbrown.info

Loss of a neutral water molecule: Alcohols frequently undergo dehydration, leading to a fragment ion [M-H₂O]⁺. youtube.comsavemyexams.com For this compound, this would correspond to a peak at m/z 87.

The following table summarizes the predicted key ions in the mass spectrum of (S)-1-amino-3-methoxypropan-2-ol.

| m/z (Predicted) | Ionic Formula | Proposed Fragmentation Pathway |

| 106.086 | [C₄H₁₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 90 | [C₃H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |

| 87 | [C₄H₉N]⁺• | Loss of a neutral water molecule (H₂O) from the molecular ion |

| 60 | [C₂H₆NO]⁺ | α-cleavage at C2-C3 with loss of •CH₂OCH₃ radical |

| 30 | [CH₄N]⁺ | α-cleavage at C1-C2 with formation of [CH₂NH₂]⁺ |

For purity analysis, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC separates the primary compound from any synthesis-related impurities or degradation products. The eluent is then introduced into the mass spectrometer, which provides molecular weight information for each separated component. This allows for the detection and potential identification of impurities, even at trace levels, ensuring the purity and quality of the compound.

Computational and Theoretical Investigations of S 1 Amino 3 Methoxypropan 2 Ol

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, including their optimized geometry, conformational stability, and electronic characteristics. mdpi.com For (S)-1-amino-3-methoxypropan-2-ol, DFT calculations can elucidate the most stable three-dimensional arrangement of its atoms and provide a detailed picture of its electron distribution.

A typical DFT study begins by optimizing the molecule's geometry to find its lowest energy state. For a flexible molecule like (S)-1-amino-3-methoxypropan-2-ol, this involves exploring different rotational conformations (rotamers) around its single bonds to identify the most stable conformer. These calculations can reveal intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, which dictate the molecule's preferred shape.

Once the geometry is optimized, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Other calculated parameters, such as the molecular electrostatic potential (MEP), map the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species. For amino acids and similar compounds, specific functionals like BHandHLYP with a 6-311++G(d,p) basis set are often recommended for achieving a good balance of accuracy and computational cost. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of (S)-1-amino-3-methoxypropan-2-ol (Note: This data is illustrative of typical DFT outputs and not from a specific published study on this molecule.)

| Property | Calculated Value (Illustrative) | Significance |

| EHOMO | -9.8 eV | Indicates electron-donating capability (often localized on the amino group). |

| ELUMO | 2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 11.9 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Red (negative) regions near oxygen and nitrogen atoms; Blue (positive) regions near hydrogen atoms. | Predicts sites for non-covalent interactions like hydrogen bonding. |

Molecular Modeling of Stereoselective Reaction Pathways and Transition States

The specific stereochemistry of (S)-1-amino-3-methoxypropan-2-ol, with its defined chiral center, means that its synthesis requires stereoselective methods. Molecular modeling is a crucial tool for understanding and predicting the outcomes of such reactions. By simulating the reaction pathways at a molecular level, chemists can gain insight into the factors that control the stereoselectivity. acs.org

Computational modeling can be used to study the transition states (TS) of the key bond-forming steps in a synthesis. The transition state is the highest-energy point along a reaction coordinate, and its structure determines the reaction's rate and stereochemical outcome. For reactions producing chiral amino alcohols, there are often two or more competing transition states leading to different stereoisomers. By calculating the energies of these diastereomeric transition states using methods like DFT, researchers can predict which product will be favored. acs.org The pathway with the lower energy transition state will be faster and thus yield the major product.

For example, in the synthesis of a 1,2-amino alcohol, computational analysis might identify non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state structure that selectively stabilize one pathway over another. acs.org This understanding allows for the rational design of catalysts or reaction conditions to enhance the formation of the desired (S)-isomer. Modeling can identify key interactions between the substrate, reagents, and chiral catalyst that are responsible for inducing asymmetry. acs.org This approach moves beyond simple trial-and-error, providing a predictive framework for developing highly efficient and selective syntheses. acs.orgdiva-portal.org

In Silico Prediction of Enzyme-Substrate Interactions for Biocatalytic Processes

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to synthesizing chiral molecules like amino alcohols. nih.govnih.gov Computational, or in silico, methods are instrumental in this field for predicting and understanding how an enzyme will interact with a specific substrate.

To synthesize (S)-1-amino-3-methoxypropan-2-ol, one might employ an engineered enzyme such as an amine dehydrogenase or a transaldolase. nih.govnih.gov Predicting whether the molecule (or its precursor) is a viable substrate for a given enzyme is a key challenge. Molecular docking is a primary tool for this purpose. Docking algorithms predict the preferred orientation of a substrate when bound to an enzyme's active site and estimate the strength of the interaction, often represented as a scoring function. nih.gov A high-ranking score suggests that the substrate can bind favorably in a conformation suitable for catalysis.

Beyond simple docking, molecular dynamics (MD) simulations can provide a more detailed view of the enzyme-substrate complex over time, showing how the protein's flexibility accommodates the substrate and how the substrate is positioned relative to catalytic amino acid residues. biointerfaceresearch.com Furthermore, machine learning models are increasingly used to predict enzyme-substrate specificity. mdpi.combiorxiv.org These models are trained on large datasets of known enzyme-substrate pairs and can learn complex patterns from protein sequences and substrate structures to predict new interactions. mdpi.comresearchgate.net Such in silico screening can rapidly identify promising candidate enzymes for a specific biocatalytic transformation, significantly accelerating the development of biosynthetic routes. nih.gov

Computational Chemistry Approaches for Rational Design of Derivatives

Once a core molecule like (S)-1-amino-3-methoxypropan-2-ol is identified, computational chemistry plays a vital role in the rational design of its derivatives to optimize specific properties. nih.gov In a drug discovery context, this could involve modifying the molecule to improve its binding affinity for a biological target, enhance its metabolic stability, or alter its physicochemical properties like solubility. acs.org

The process of rational design begins with a computational model of the parent molecule. Structure-activity relationship (SAR) studies can be performed in silico by systematically modifying different parts of the molecule and calculating the effect of these changes. For instance, if the goal is to improve binding to a protein, derivatives can be designed to form additional hydrogen bonds or hydrophobic interactions with the target's binding pocket.

Computational tools can predict key drug-like properties. For example, software can estimate a compound's lipophilicity (logP), solubility, and potential for metabolic breakdown. nih.gov By evaluating these properties computationally before synthesis, chemists can prioritize derivatives that are most likely to have favorable pharmacokinetic profiles. This approach avoids the costly synthesis of compounds that are likely to fail later in development. For example, a computational model might suggest that replacing the methoxy (B1213986) group with a more polar or less metabolically labile functional group could improve the molecule's properties, guiding the next steps in chemical synthesis. acs.org

Docking Simulations for Ligand-Receptor Binding in Research Contexts

Molecular docking is a computational technique that predicts how a small molecule (a ligand), such as (S)-1-amino-3-methoxypropan-2-ol, binds to a macromolecular target, typically a protein or receptor. researchgate.net This method is fundamental in structure-based drug design and in elucidating the potential biological roles of small molecules. nih.gov

The docking process involves two main steps: first, the algorithm samples a wide range of possible conformations of the ligand and its orientations within the receptor's binding site. frontiersin.org Second, a scoring function is used to evaluate each of these poses, estimating the binding affinity. The top-ranked poses represent the most likely binding modes of the ligand. researchgate.net

In a research context, docking (S)-1-amino-3-methoxypropan-2-ol into the active site of a specific receptor could generate hypotheses about its mechanism of action. The simulation would reveal key intermolecular interactions, such as:

Hydrogen bonds: The amino and hydroxyl groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., aspartate, serine, glutamine) in the receptor.

Ionic interactions: In its protonated (hydrochloride) form, the ammonium (B1175870) group could form a salt bridge with a negatively charged residue like aspartate or glutamate.

Van der Waals interactions: The methoxy and propyl backbone could engage in weaker, non-polar interactions within a hydrophobic pocket of the receptor.

These simulations can guide further experimental work, such as site-directed mutagenesis, to confirm the importance of specific residues for ligand binding. To refine the results of docking, molecular dynamics (MD) simulations are often performed on the predicted ligand-receptor complex. MD simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov

Future Research Directions and Unexplored Avenues for S 1 Amino 3 Methoxypropan 2 Ol

Development of Novel Stereoselective Synthetic Pathways

The efficient and selective synthesis of chiral amino alcohols is a persistent challenge in organic chemistry. frontiersin.org While methods like the hydrogenation of α-amino ketones, ring-opening of epoxides, and biocatalytic approaches exist, they often face limitations regarding substrate specificity or the need for multi-step processes, which can increase costs. westlake.edu.cn Future research should prioritize the development of more direct, atom-economical, and highly stereoselective synthetic routes.

Key areas for exploration include:

Innovative Asymmetric Coupling Reactions: The development of novel strategies, such as chromium-catalyzed asymmetric cross-aza-pinacol couplings, presents a fresh pathway for the modular synthesis of chiral β-amino alcohols from readily available aldehydes and imines. westlake.edu.cn This approach utilizes a radical polar crossover strategy to control stereoselectivity and could be adapted for the synthesis of (S)-1-amino-3-methoxypropan-2-ol. westlake.edu.cn

Refinement of Reduction Methodologies: While metal-hydride compounds like LiAlH4 are effective, they are expensive and pose risks for large-scale applications. jocpr.com Future work could focus on optimizing greener and more cost-effective reduction methods, such as catalytic hydrogenation under milder conditions or exploring novel reducing agents that offer high yields and stereoselectivity. jocpr.com

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Asymmetric Transfer Hydrogenation | High enantioselectivity, operational simplicity, avoids high-pressure equipment. acs.org | Development of more active and robust ruthenium-based catalysts for unprotected substrates. |

| Asymmetric Cross-Coupling | Modular synthesis from simple starting materials, precise stereochemical control. westlake.edu.cn | Adaptation of radical polar crossover strategies for substrates relevant to (S)-1-amino-3-methoxypropan-2-ol. |

| Biocatalytic Reductive Amination | High stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.orgfrontiersin.org | Engineering of amine dehydrogenases with improved activity and stability for industrial scale-up. |

Exploration of New Applications as a Versatile Chiral Building Block

Chiral building blocks are fundamental to modern drug discovery and development, as biological targets are inherently chiral, and their interaction with drug molecules requires a precise stereochemical match. enamine.net Chiral amino alcohols, in particular, are prevalent scaffolds in numerous pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn

Future research should focus on leveraging the unique structural features of (S)-1-amino-3-methoxypropan-2-ol as a synthon for complex molecule synthesis.

Synthesis of Novel Pharmaceutical Intermediates: The presence of three distinct functional groups (amino, hydroxyl, and methoxy (B1213986) ether) provides multiple points for chemical modification. This versatility can be exploited to construct libraries of complex molecules for high-throughput screening in drug discovery programs. combichemistry.com The compound could serve as a precursor for novel protease inhibitors, antiviral agents, or other bioactive compounds where the specific stereochemistry and functionality are crucial for activity.

Development of Chiral Ligands and Auxiliaries: The amino alcohol framework is a key component of many successful chiral ligands used in asymmetric catalysis. westlake.edu.cn Research could be directed towards synthesizing new classes of ligands derived from (S)-1-amino-3-methoxypropan-2-ol for use in reactions such as asymmetric additions, reductions, and C-C bond-forming reactions.

Materials Science Applications: Chiral molecules are increasingly used in materials science for applications in chiral recognition, separation, and optics. Investigating the incorporation of (S)-1-amino-3-methoxypropan-2-ol into polymers or onto surfaces could lead to the development of novel chiral stationary phases for chromatography or materials with unique chiroptical properties.

Advanced Mechanistic Studies of Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. frontiersin.org Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) have shown great promise in producing chiral amines and amino alcohols. frontiersin.orgfrontiersin.org However, a deeper mechanistic understanding is required to overcome current limitations, such as insufficient catalytic efficiency, and to fully exploit their potential. frontiersin.org

Future research in this area should include:

Enzyme Engineering and Directed Evolution: While native AmDHs can catalyze the reductive amination of ketones, their efficiency can be a barrier to industrial application. frontiersin.orgfrontiersin.org Protein engineering and directed evolution studies can be employed to improve the activity, stability, and substrate scope of these enzymes, specifically targeting the conversion of 1-methoxypropan-2-one to the desired amino alcohol. frontiersin.org

Understanding Enzyme-Substrate Interactions: Detailed kinetic and structural studies, including X-ray crystallography of enzyme-substrate complexes and computational modeling, can provide insights into the basis of stereoselectivity. frontiersin.org This knowledge is crucial for rationally designing mutant enzymes with enhanced performance for specific substrates.

Development of Chemoenzymatic Cascades: Combining the selectivity of biocatalysis with the versatility of chemical reactions in one-pot chemoenzymatic processes is a rapidly growing field. nih.govmdpi.com Future work could design multi-step cascades where (S)-1-amino-3-methoxypropan-2-ol is generated and then further functionalized in a single, efficient process, minimizing intermediate purification steps. nih.govnih.gov For instance, coupling a transketolase and a transaminase reaction in a cascade system has been shown to be effective for producing other chiral amino-alcohols. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology in the pharmaceutical and chemical industries. nih.gov It offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scale-up. nih.govresearchgate.net

Future research should aim to integrate the synthesis of (S)-1-amino-3-methoxypropan-2-ol into continuous-flow systems.

Immobilized Enzyme Bioreactors: Developing robust methods for immobilizing the enzymes used in its synthesis (e.g., AmDHs or TAs) is crucial for their application in flow reactors. Immobilization enhances enzyme stability and allows for easy separation from the product stream and continuous reuse of the biocatalyst, significantly improving process economics and sustainability. nih.gov

Telescoped Reaction Sequences: Flow chemistry is ideally suited for "telescoped" reactions, where the product of one reaction is immediately used as the substrate in the next without isolation. nih.gov A future research goal could be to design a fully continuous process starting from simple precursors, proceeding through the stereoselective synthesis of the chiral amino alcohol, and culminating in a subsequent derivatization step to produce a high-value final product.

Process Optimization with Machine Learning: The application of machine learning (ML) to optimize reaction conditions in flow systems is a cutting-edge research area. vapourtec.com ML algorithms can analyze large datasets to predict optimal parameters such as temperature, flow rate, and reagent concentration, accelerating process development and enhancing efficiency. vapourtec.com

| Technology | Benefit for Synthesis of (S)-1-amino-3-methoxypropan-2-ol | Future Research Goal |

| Flow Chemistry | Improved safety, efficiency, and scalability. nih.gov | Development of a fully continuous, multi-step synthesis process. |

| Immobilized Biocatalysts | Enhanced enzyme stability and reusability, simplified product purification. nih.gov | Creating highly active and stable immobilized AmDHs or TAs for use in packed-bed reactors. |

| Sustainable Solvents | Reduced environmental impact. | Investigation of synthesis in green solvents (e.g., water, supercritical fluids) compatible with flow systems. |

Theoretical Predictions for Enhanced Chiral Recognition and Selectivity

Computational and theoretical chemistry provides powerful tools for understanding and predicting molecular behavior. In the context of chiral molecules, theoretical studies can guide the rational design of synthetic pathways and analytical methods.

Unexplored avenues in this domain include:

Computational Catalyst Design: Quantum mechanical calculations can be used to model the transition states of catalytic reactions, providing insights into the origins of stereoselectivity. This information can guide the design of new chiral ligands or modifications to an enzyme's active site to enhance the enantiomeric excess of the product.

Modeling Chiral Recognition Mechanisms: The phenomenon of chiral recognition is fundamental to enantioselective synthesis and separation. nih.gov Theoretical models can predict the intermolecular interactions (e.g., hydrogen bonding) between a chiral molecule like (S)-1-amino-3-methoxypropan-2-ol and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. Lanthanide tris(β-diketonates) have been shown to form stable complexes with amino alcohols, offering a basis for developing specific sensors, and theoretical studies could optimize these systems. researchgate.net

Prediction of Chiroptical Properties: Accurately predicting chiroptical properties, such as optical rotation and circular dichroism spectra, is a significant challenge. nih.gov Developing reliable theoretical methods to predict these properties for (S)-1-amino-3-methoxypropan-2-ol and its derivatives would be invaluable for confirming absolute configuration and for in-situ reaction monitoring. General rules based on the electron-withdrawing power of functional groups, such as those derived from Hammett constants, could be refined for this specific class of compounds. nih.gov

Q & A

Q. What are the critical safety protocols for handling (S)-1-amino-3-methoxypropan-2-ol HCl in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to mitigate inhalation risks (H332 hazard) . In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation and avoid moisture . Conduct regular risk assessments to ensure compliance with OSHA and GHS standards.

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution techniques, such as using (R)- or (S)-specific catalysts. For example, asymmetric hydrogenation of ketone precursors with chiral ligands (e.g., BINAP) can enhance stereochemical control . Monitor reaction progress via chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric excess (ee) ≥98%. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) further improves purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm stereochemistry and methoxy/amine group positions. Key signals: δ ~3.3 ppm (methoxy -OCH), δ ~1.8 ppm (proton adjacent to amine) .

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm, C-O-C at ~1100 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] at m/z 154.1 (calculated for CHClNO) .

Advanced Research Questions

Q. How should researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. Systematically test solubility in buffered aqueous solutions (pH 4–7) and organic solvents (e.g., DMSO, methanol) at 25°C and 37°C. Use dynamic light scattering (DLS) to assess aggregation behavior. Cross-validate results with literature using standardized protocols (e.g., OECD 105) .

Q. What strategies mitigate racemization during derivatization of this compound in peptide coupling reactions?

- Methodological Answer : Racemization is minimized by:

Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Analyze degradation via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours and quantify decomposition products.

- Humidity Testing : Use desiccators with controlled relative humidity (20–80%) to assess hygroscopicity .

Q. What advanced techniques identify trace impurities in this compound batches?

- Methodological Answer :

- UPLC-MS/MS : Detect impurities at ppm levels using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).

- ICP-OES : Screen for heavy metal contaminants (e.g., Pd, Ni) if metal catalysts are used in synthesis.

- Chiral GC-MS : Resolve enantiomeric impurities using β-cyclodextrin-based columns .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data in receptor-binding assays involving this compound?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Replicate experiments using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.